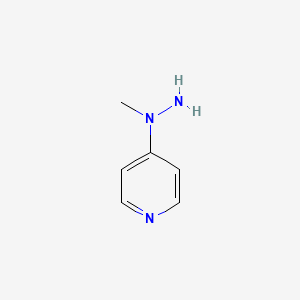

4-(1-Methylhydrazin-1-yl)pyridine

Beschreibung

4-(1-Methylhydrazin-1-yl)pyridine (CAS No. 76890-04-5) is a pyridine derivative with a methylhydrazine substituent at the 4-position. Its molecular formula is C₆H₉N₃, with a molecular weight of 123.16 g/mol . The compound is characterized by a pyridine ring linked to a methylhydrazine group (–NH–NH–CH₃), which introduces unique electronic and steric properties.

Eigenschaften

IUPAC Name |

1-methyl-1-pyridin-4-ylhydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c1-9(7)6-2-4-8-5-3-6/h2-5H,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEFKJNJSVXMOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=NC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60503744 | |

| Record name | 4-(1-Methylhydrazinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76890-04-5 | |

| Record name | 4-(1-Methylhydrazinyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60503744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Methylhydrazin-1-yl)pyridine can be achieved through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with methylhydrazine under acidic conditions. The reaction typically proceeds as follows:

Condensation Reaction: Pyridine-4-carboxaldehyde reacts with methylhydrazine in the presence of an acid catalyst to form an intermediate hydrazone.

Cyclization: The intermediate undergoes cyclization to form 4-(1-Methylhydrazin-1-yl)pyridine.

Industrial Production Methods

Industrial production methods for 4-(1-Methylhydrazin-1-yl)pyridine often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4-(1-Methylhydrazin-1-yl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce different hydrazine derivatives .

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

- Chemistry: 4-(1-Methylhydrazin-1-yl)pyridine serves as a building block in the synthesis of complex molecules. It is used in the creation of heterocyclic compounds and as a ligand in coordination chemistry.

- Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers explore its derivatives for potential therapeutic applications in various diseases.

- Medicine: Ongoing research investigates the potential of 4-(1-Methylhydrazin-1-yl)pyridine as a therapeutic agent.

- Industry: It is employed in developing new materials and as a precursor in synthesizing pharmaceuticals.

Chemical Reactions and Analysis

4-(1-Methylhydrazin-1-yl)pyridine undergoes several chemical reactions, which broadens its application in synthesizing various compounds.

Types of Reactions:

- Oxidation: It can be oxidized to form corresponding N-oxides. Common oxidizing agents include hydrogen peroxide and peracids.

- Reduction: Reduction reactions can convert the compound into different hydrazine derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

- Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring. Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce different hydrazine derivatives.

Wirkmechanismus

The mechanism of action of 4-(1-Methylhydrazin-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Electronic Effects: The methylhydrazine group in 4-(1-Methylhydrazin-1-yl)pyridine introduces strong electron-donating and hydrogen-bonding capabilities, similar to the aminoethyl group in 4-(1-Aminoethyl)pyridine.

- Thermal Stability : Chloro- and phenyl-substituted pyridines (e.g., compounds in ) show higher melting points (268–287°C) compared to hydrazine derivatives, likely due to increased molecular rigidity and π-π stacking.

- Bioactivity: Hydrazine and carbohydrazide derivatives (e.g., ) are theorized to interact with DNA, a trait shared with 4-(1-Aminoethyl)pyridine, which has demonstrated bioactivity in computational studies .

2.2. Quantum Chemical Properties

Comparative DFT studies highlight electronic differences:

Insights :

Biologische Aktivität

4-(1-Methylhydrazin-1-yl)pyridine, a compound with the molecular formula CHN, has garnered attention in the scientific community for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

- Molecular Weight : 123.16 g/mol

- Appearance : Liquid

- Boiling Point : 235.4 °C

- Density : 1.142 g/cm³

- Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation) .

The biological activity of 4-(1-Methylhydrazin-1-yl)pyridine is primarily attributed to its interaction with specific molecular targets, influencing various biochemical pathways. It may act as an inhibitor of enzymes involved in cancer cell proliferation, thus potentially reducing tumor growth .

Antimicrobial Activity

Research indicates that 4-(1-Methylhydrazin-1-yl)pyridine exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections .

Anticancer Properties

The compound has shown promise in anticancer research, particularly against different cancer cell lines such as HepG2 (liver cancer), Caco2 (colon cancer), and MCF-7 (breast cancer). In vitro studies revealed that it induces cytotoxicity in these cell lines, highlighting its potential as a chemotherapeutic agent .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications to the hydrazine moiety influence biological activity. The presence of specific functional groups was found to enhance the compound's potency against target enzymes and receptors involved in cancer progression .

Safety and Toxicology

While exploring the biological activities of 4-(1-Methylhydrazin-1-yl)pyridine, safety assessments are crucial. The compound is classified with several hazard statements indicating potential toxicity upon exposure. Further studies are needed to evaluate its long-term effects and safety profile in clinical settings .

Q & A

Basic: What are the recommended synthetic routes for 4-(1-Methylhydrazin-1-yl)pyridine?

Methodological Answer:

The synthesis of 4-(1-Methylhydrazin-1-yl)pyridine can be approached via two primary routes:

- Cross-Coupling Reactions : Utilize Suzuki-Miyaura coupling, a method validated for pyridine derivatives. For example, coupling a halogenated pyridine precursor (e.g., 4-bromopyridine) with a methylhydrazine-containing boronic acid under palladium catalysis in a toluene/water (3:1) solvent system at 80°C for 12 hours. Purification via silica gel column chromatography (ethyl acetate/hexane, 1:4) ensures high purity .

- Hydrazine Substitution : React 4-chloropyridine with methylhydrazine in ethanol under reflux with catalytic acetic acid. Post-reaction purification via recrystallization or column chromatography is critical to isolate the product .

Basic: How can the purity and structural integrity of synthesized 4-(1-Methylhydrazin-1-yl)pyridine be verified?

Methodological Answer:

- Chromatographic Analysis : Use HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity. A mobile phase of acetonitrile/water (70:30) is typical.

- Spectroscopic Techniques :

- NMR : H and C NMR in DMSO-d6 to confirm substitution patterns (e.g., methylhydrazine proton signals at δ 2.3–2.5 ppm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (expected [M+H] for CHN: 124.0874).

- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., C: 58.51%, H: 7.37%, N: 34.12%) .

Advanced: What strategies optimize the thermal stability of 4-(1-Methylhydrazin-1-yl)pyridine derivatives?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Conduct TGA under nitrogen (10°C/min) to identify decomposition temperatures. Derivatives with bulky substituents (e.g., anthracenyl groups) show enhanced stability due to reduced molecular mobility .

- Crystallography-Driven Design : Introduce π-π stacking interactions (e.g., via aromatic substituents) to stabilize the crystal lattice. For example, anthracene-modified pyridines exhibit thermal stability up to 250°C .

- Salt Formation : Convert the free base to hydrochloride salts, which often have higher melting points and stability .

Advanced: How are supramolecular interactions analyzed in 4-(1-Methylhydrazin-1-yl)pyridine crystals?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolve crystal structures using SHELX software for refinement. Parameters like intermolecular distances (e.g., C–H⋯π interactions at 2.7–3.6 Å) and torsion angles reveal packing motifs .

- Hirshfeld Surface Analysis : Quantify interaction types (e.g., π-π, hydrogen bonding) using CrystalExplorer. For example, face-to-face π stacking (3.6 Å) contributes to 1D chain formation in anthracene derivatives .

- DFT Calculations : Compute interaction energies (e.g., using B3LYP/6-31G*) to validate experimental observations .

Basic: What pharmacological screening methods are applicable to 4-(1-Methylhydrazin-1-yl)pyridine?

Methodological Answer:

- Receptor Binding Assays : Test affinity for serotonin or dopamine receptors using radiolabeled ligands (e.g., H-serotonin) in transfected HEK293 cells. IC values indicate potency .

- In Vitro Cytotoxicity : Assess using MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Compare EC values with controls like cisplatin .

- Enzyme Inhibition Studies : Screen against kinases or proteases via fluorometric assays. For example, measure inhibition of acetylcholinesterase using Ellman’s method .

Advanced: How does stereochemistry influence the reactivity of 4-(1-Methylhydrazin-1-yl)pyridine derivatives?

Methodological Answer:

- Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane/isopropanol, 90:10) to study stereospecific reactions.

- Dynamic NMR : Monitor configurational stability by variable-temperature H NMR (e.g., coalescence temperature for atropisomers).

- Computational Modeling : Use Gaussian09 to simulate transition states and predict stereochemical outcomes (e.g., Gibbs free energy differences between diastereomers) .

Basic: What safety protocols are essential for handling 4-(1-Methylhydrazin-1-yl)pyridine?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps.

- Emergency Procedures : In case of skin contact, rinse with water for 15 minutes and consult a physician. For spills, neutralize with 10% acetic acid before disposal .

- Storage : Store in amber vials at 4°C under nitrogen to prevent oxidation. Label containers with GHS hazard codes (e.g., H302: Harmful if swallowed) .

Advanced: How can computational methods predict the bioactivity of 4-(1-Methylhydrazin-1-yl)pyridine derivatives?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., serotonin transporter). Analyze binding poses and scores (ΔG < -8 kcal/mol suggests strong affinity) .

- QSAR Modeling : Develop models with descriptors like logP and polar surface area. Validate using leave-one-out cross-validation (R > 0.7 indicates reliability) .

- ADMET Prediction : Employ SwissADME to estimate pharmacokinetic properties (e.g., BBB permeability, CYP450 inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.